A Technical Guide to the Synthesis of Tin(II) Acrylate
A Technical Guide to the Synthesis of Tin(II) Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of tin(II) acrylate, an inorganic compound with applications in the development of copolymers and other advanced materials. The document outlines a common synthetic methodology, details the experimental protocol, presents relevant chemical data, and discusses the importance of an inert atmosphere to prevent oxidation.
Overview of Synthesis
Tin(II) acrylate, with the chemical formula C₆H₆O₄Sn, is typically synthesized through a salt metathesis reaction in an aqueous solution.[1] A common and effective method involves a two-step process. First, acrylic acid is neutralized with a base, such as sodium hydroxide, to form a soluble acrylate salt. Subsequently, a water-soluble tin(II) salt, like tin(II) chloride, is introduced to the solution. This results in the precipitation of the less soluble tin(II) acrylate, which can then be isolated.[2]
A crucial consideration in this synthesis is the propensity of tin(II) to oxidize to tin(IV), especially in solution.[3] Therefore, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents is recommended to ensure the purity of the final product.[3] Additionally, polymerization inhibitors, such as hydroquinone, are often added to prevent the spontaneous and potentially violent polymerization of the acrylate monomers during the reaction.[2][4]
Synthesis Pathway and Experimental Workflow
The logical flow of the synthesis process can be visualized as a progression from initial reactants through key process steps to the final, purified product.
Caption: General Synthesis Workflow for Tin(II) Acrylate.
Detailed Experimental Protocol
The following protocol is based on a reported synthesis for a tin acrylate-based copolymer, focusing on the in-situ formation of the tin(II) acrylate monomer.[2]
Materials:
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Acrylic Acid (C₃H₄O₂)
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Sodium Hydroxide (NaOH)
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Tin(II) Chloride (SnCl₂)
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Hydroquinone
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Distilled Water
Equipment:
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Three-necked round-bottom flask
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Mechanical stirrer
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Reflux condenser
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Thermometer
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Heating mantle
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Buchner funnel or equivalent filtration setup
Procedure:
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Setup: Assemble the three-necked flask with the mechanical stirrer, reflux condenser, and thermometer. Ensure the setup allows for heating and continuous agitation.
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Initial Solution: Charge the flask with 150 mL of distilled water.[2]
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Inhibitor Addition: Add a small amount of hydroquinone to the water to prevent the premature polymerization of acrylic acid.[2]
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Acid Addition: While stirring, add 49.7 g of acrylic acid to the flask.[2]
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Neutralization: Slowly add 16 g of sodium hydroxide to the solution. An exothermic reaction will occur. Continue stirring and heat the solution to 35-40°C for one hour to ensure the complete dissolution of the alkali and formation of sodium acrylate.[2]
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Tin(II) Salt Addition: Once the sodium hydroxide has fully dissolved, add 22 g of tin(II) chloride salt to the mixture.[2]
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Precipitation: Increase the temperature to 50°C and continue stirring until the tin(II) chloride is completely dissolved and the tin(II) acrylate has formed.[2] At this stage, the tin(II) acrylate is typically not isolated but used directly in a subsequent polymerization step.[2]
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Isolation (Optional): For isolation of the pure compound, the resulting precipitate would be collected by filtration, washed with deionized water to remove soluble byproducts like sodium chloride, and subsequently dried under a vacuum at a low temperature.
Quantitative Data and Properties
The following tables summarize key quantitative data for the reactants and the final product, tin(II) acrylate.
Table 1: Reactant Specifications for Synthesis
| Reactant | Formula | Molar Mass ( g/mol ) | Amount Used (g) | Moles (approx.) |
| Acrylic Acid | C₃H₄O₂ | 72.06 | 49.7 | 0.69 |
| Sodium Hydroxide | NaOH | 40.00 | 16.0 | 0.40 |
| Tin(II) Chloride | SnCl₂ | 189.60 | 22.0 | 0.12 |
Note: The stoichiometry in the cited procedure suggests that acrylic acid is in excess, which may be intended to drive the subsequent copolymerization reaction.[2]
Table 2: Computed Properties of Tin(II) Acrylate
| Property | Value |
| Molecular Formula | C₆H₆O₄Sn |
| Molar Mass | 260.82 g/mol [1] |
| IUPAC Name | tin(2+); prop-2-enoate[1] |
| Canonical SMILES | C=CC(=O)[O-].C=CC(=O)[O-].[Sn+2][1] |
| InChIKey | FBXAIBZEZGSAAK-UHFFFAOYSA-L[1] |
| CAS Number | 94275-72-6[1] |
Characterization
While the provided search results focus on the use of tin(II) acrylate in copolymer synthesis, standard characterization techniques for the isolated compound would include:
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Infrared (IR) Spectroscopy: To confirm the presence of the carboxylate group and the vinyl C=C bond, and the absence of the carboxylic acid O-H band.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to verify the acrylate structure and ¹¹⁹Sn NMR to confirm the +2 oxidation state of the tin center.
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Elemental Analysis: To determine the elemental composition (C, H, Sn) and confirm the empirical formula.
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Thermal Analysis (TGA/DSC): To assess thermal stability and identify decomposition patterns.
These analytical methods are essential for confirming the identity, purity, and stability of the synthesized tin(II) acrylate, ensuring its suitability for further applications in research and development.
